

# Spectroscopic Profile of 4-Azaspiro[2.5]octane: A Technical Guide

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## Compound of Interest

Compound Name: 4-Azaspiro[2.5]octane

CAS No.: 124269-04-1

Cat. No.: B049918

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## Introduction

**4-Azaspiro[2.5]octane** is a saturated heterocyclic compound featuring a cyclopropane ring spiro-fused to a piperidine ring. This unique three-dimensional architecture has garnered significant interest in medicinal chemistry and drug discovery. The rigid spirocyclic scaffold allows for precise spatial orientation of substituents, which can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. As such, the unambiguous structural characterization of this and related scaffolds is of paramount importance.

This technical guide provides an in-depth analysis of the key spectroscopic data for **4-Azaspiro[2.5]octane**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for the parent compound, this guide combines predicted data with experimental data from its hydrochloride salt to offer a comprehensive and practical resource for researchers, scientists, and professionals in drug development.

# Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Spirocyclic Core

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. For **4-Azaspiro[2.5]octane**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide a wealth of information about its distinct chemical environment.

## Predicted $^1\text{H}$ NMR Spectrum of 4-Azaspiro[2.5]octane

The  $^1\text{H}$  NMR spectrum of **4-Azaspiro[2.5]octane** is predicted to exhibit signals corresponding to the protons of the cyclopropane and piperidine rings. The chemical shifts are influenced by the diamagnetic anisotropy of the rings and the electron-withdrawing effect of the nitrogen atom.

Key Predicted Resonances:

- Cyclopropane Protons (C1-H, C2-H): These protons are expected to appear in the upfield region of the spectrum, typically between 0.3 and 0.8 ppm. Their unique chemical environment, shielded by the ring current of the cyclopropane ring, results in this characteristic high-field shift.
- Piperidine Protons (C3-H, C5-H, C6-H, C7-H): The protons on the piperidine ring will be found further downfield. The protons alpha to the nitrogen (C3-H and C5-H) are expected around 2.7-3.0 ppm, while the more distant protons (C6-H and C7-H) should appear in the 1.4-1.7 ppm range.
- NH Proton: The proton on the nitrogen is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration, but is typically found between 1.5 and 3.0 ppm.

## Predicted $^{13}\text{C}$ NMR Spectrum of 4-Azaspiro[2.5]octane

The proton-decoupled  $^{13}\text{C}$  NMR spectrum is predicted to show five distinct signals, corresponding to the five unique carbon environments in the molecule.

Key Predicted Resonances:

- Spirocyclic Carbon (C4): This quaternary carbon, being part of two rings, will have a unique chemical shift, predicted to be in the range of 30-35 ppm.
- Cyclopropane Carbons (C1, C2): These carbons are expected at a relatively high field, between 10 and 15 ppm.
- Piperidine Carbons (C3, C5, C6, C7): The carbons adjacent to the nitrogen (C3 and C5) are predicted to be around 50-55 ppm, while the other piperidine carbons (C6 and C7) are expected in the 25-30 ppm range.

## Experimental <sup>1</sup>H NMR Data of 4-Azaspiro[2.5]octane Hydrochloride

Experimental data for the hydrochloride salt of **4-Azaspiro[2.5]octane** provides a valuable real-world reference. The protonation of the nitrogen atom leads to a general downfield shift of the adjacent protons due to the inductive effect of the positive charge.

A commercially available <sup>1</sup>H NMR spectrum of **4-Azaspiro[2.5]octane** hydrochloride is available from ChemicalBook.[1] Analysis of this spectrum reveals the following approximate chemical shifts:

Proton Assignment	Approximate Chemical Shift (ppm)
Piperidine α-protons	~3.2
Piperidine β,γ-protons	~1.8 - 2.0
Cyclopropane protons	~0.8 - 1.0

The downfield shift of the piperidine α-protons in the hydrochloride salt compared to the predicted values for the free base is a direct consequence of the protonation of the nitrogen atom.

## Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a sample like **4-Azaspiro[2.5]octane** is as follows:

- **Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, D<sub>2</sub>O, or DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.
- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- **<sup>1</sup>H NMR Acquisition:** Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
- **<sup>13</sup>C NMR Acquisition:** Acquire a proton-decoupled <sup>13</sup>C spectrum. Due to the lower natural abundance of <sup>13</sup>C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
- **Data Processing:** Fourier transform the acquired free induction decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum and integrate the signals for <sup>1</sup>H NMR.

## Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of **4-Azaspiro[2.5]octane** will be characterized by absorptions corresponding to N-H, C-H, and C-N bonds.

Expected Characteristic IR Absorptions:

Functional Group	Vibration Type	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
N-H (secondary amine)	Stretch	3300 - 3500	Weak-Medium
C-H (sp <sup>3</sup> C-H in piperidine)	Stretch	2850 - 3000	Medium-Strong
C-H (sp <sup>3</sup> C-H in cyclopropane)	Stretch	~3050	Medium
C-N	Stretch	1020 - 1250	Medium

The presence of a band around 3050 cm<sup>-1</sup> can be indicative of the C-H stretching in the cyclopropane ring, which is at a slightly higher frequency than the C-H stretches in the piperidine ring. The N-H stretch will likely be a relatively broad peak.

## Experimental Protocol for IR Spectroscopy

A common method for obtaining an IR spectrum of a liquid or solid sample is using an Attenuated Total Reflectance (ATR) accessory:

- **Background Spectrum:** Record a background spectrum of the clean ATR crystal.
- **Sample Application:** Place a small amount of the sample directly onto the ATR crystal.
- **Spectrum Acquisition:** Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- **Data Analysis:** Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

## Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation.

## Expected Mass Spectrum of 4-Azaspiro[2.5]octane

The molecular formula of **4-Azaspiro[2.5]octane** is  $C_7H_{13}N$ . The nominal molecular weight is 111 g/mol. In an electron ionization (EI) mass spectrum, the molecular ion peak ( $M^+$ ) would be expected at an  $m/z$  of 111. For the hydrochloride salt, predicted data suggests a  $[M+H]^+$  ion at  $m/z$  112.11208.[2]

## Fragmentation Pathways

The fragmentation of cyclic amines in mass spectrometry is often initiated by the cleavage of a C-C bond alpha to the nitrogen atom ( $\alpha$ -cleavage).[3] This is due to the stabilization of the resulting radical cation by the lone pair of electrons on the nitrogen.

For **4-Azaspiro[2.5]octane**, two primary  $\alpha$ -cleavage pathways are anticipated:

- Cleavage of the C3-C4 bond (or C4-C5): This would lead to the opening of the piperidine ring.
- Cleavage of a C-C bond within the cyclopropane ring: This would be a less favored pathway but could still contribute to the fragmentation pattern.

Subsequent fragmentation could involve the loss of small neutral molecules like ethylene ( $C_2H_4$ ) or cyclopropane ( $C_3H_6$ ).

## Experimental Protocol for Mass Spectrometry

A typical protocol for obtaining an EI mass spectrum is as follows:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph.
- Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to generate the molecular ion and fragment ions.

- Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: Detect the ions and generate the mass spectrum.
- Data Interpretation: Analyze the molecular ion peak and the fragmentation pattern to confirm the structure of the compound.

## Integrated Spectroscopic Analysis Workflow

The definitive structural confirmation of **4-Azaspiro[2.5]octane** relies on the synergistic interpretation of data from NMR, IR, and MS. The following workflow illustrates this integrated approach:

Caption: Workflow for the integrated spectroscopic analysis of **4-Azaspiro[2.5]octane**.

## Summary of Spectroscopic Data

The following table summarizes the key predicted and observed spectroscopic data for **4-Azaspiro[2.5]octane** and its hydrochloride salt.

Technique	Feature	Predicted/Expected Value (Free Base)	Observed Value (HCl Salt)
<sup>1</sup> H NMR	Cyclopropane Protons (ppm)	0.3 - 0.8	~0.8 - 1.0
	Piperidine α-Protons (ppm)	2.7 - 3.0	~3.2
	Piperidine β,γ-Protons (ppm)	1.4 - 1.7	~1.8 - 2.0
<sup>13</sup> C NMR	Spirocyclic Carbon (ppm)	30 - 35	-
	Cyclopropane Carbons (ppm)	10 - 15	-
	Piperidine α-Carbons (ppm)	50 - 55	-
	Piperidine β,γ-Carbons (ppm)	25 - 30	-
IR	N-H Stretch (cm <sup>-1</sup> )	3300 - 3500	Broader N <sup>+</sup> -H stretch ~2400-3200
	C-H (Cyclopropane) (cm <sup>-1</sup> )	~3050	~3050
	C-H (Piperidine) (cm <sup>-1</sup> )	2850 - 3000	2850 - 3000
MS	[M] <sup>+</sup> (m/z)	111	-
	[M+H] <sup>+</sup> (m/z)	112	112.11208 (predicted) <a href="#">[2]</a>

## Conclusion

The structural characterization of **4-Azaspiro[2.5]octane** is readily achievable through a combination of NMR, IR, and mass spectrometry. While experimental data for the free base is

not widely published, predictive methods and the analysis of its hydrochloride salt provide a robust framework for its identification. The unique spectroscopic signatures, particularly the upfield-shifted cyclopropane protons in the  $^1\text{H}$  NMR spectrum and the characteristic IR absorptions, allow for unambiguous confirmation of this important spirocyclic scaffold. This guide provides the foundational spectroscopic knowledge necessary for researchers working with this and related molecular architectures in the pursuit of novel therapeutics.

## References

- PubChemLite. **4-azaspiro[2.5]octane** hydrochloride (C<sub>7</sub>H<sub>13</sub>N). Available from: [\[Link\]](#)
- LibreTexts Chemistry. Amine Fragmentation. Available from: [\[Link\]](#)

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## Sources

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- 2. PubChemLite - 4-azaspiro[2.5]octane hydrochloride (C<sub>7</sub>H<sub>13</sub>N) [\[pubchemlite.lcsb.uni.lu\]](http://pubchemlite.lcsb.uni.lu)
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